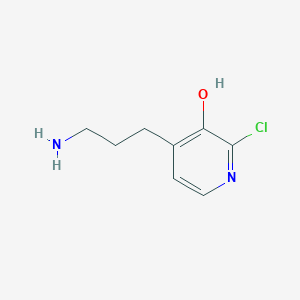

4-(3-Aminopropyl)-2-chloropyridin-3-OL

Description

4-(3-Aminopropyl)-2-chloropyridin-3-OL is a pyridine derivative featuring a hydroxyl (-OH) group at position 3, a chlorine atom at position 2, and a 3-aminopropyl (-CH2CH2CH2NH2) side chain at position 4. For example, it serves as a key substituent in KR-39038, a novel GRK5 inhibitor developed for cardiac hypertrophy and heart failure treatment . The aminopropyl group may enhance solubility and bioavailability, while the chlorine atom likely influences steric and electronic properties critical for target binding.

Properties

Molecular Formula |

C8H11ClN2O |

|---|---|

Molecular Weight |

186.64 g/mol |

IUPAC Name |

4-(3-aminopropyl)-2-chloropyridin-3-ol |

InChI |

InChI=1S/C8H11ClN2O/c9-8-7(12)6(2-1-4-10)3-5-11-8/h3,5,12H,1-2,4,10H2 |

InChI Key |

OULWTVKCHLNBEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1CCCN)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminopropyl)-2-chloropyridin-3-OL typically involves the reaction of 2-chloropyridine with 3-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction, and the product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-(3-Aminopropyl)-2-chloropyridin-3-OL may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminopropyl)-2-chloropyridin-3-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dechlorinated products or alkanes.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

4-(3-Aminopropyl)-2-chloropyridin-3-OL has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Aminopropyl)-2-chloropyridin-3-OL involves its interaction with specific molecular targets and pathways. The aminopropyl group allows the compound to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The chlorine and hydroxyl groups also contribute to the compound’s reactivity and binding affinity. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 4-(3-Aminopropyl)-2-chloropyridin-3-OL and related pyridine derivatives.

Table 1: Comparative Analysis of Pyridine Derivatives

*Inferred from structural analysis due to lack of direct data.

Key Comparisons:

Substituent Effects on Reactivity and Bioactivity

- Chlorine vs. Iodine: 4-Chloro-2-iodopyridin-3-ol (C5H3ClINO) replaces the aminopropyl group with iodine, increasing steric bulk and polarizability. This may alter binding kinetics in biological systems compared to the smaller chlorine atom in the target compound.

- Aminopropyl vs. In contrast, 3-(3-Hydroxypropyl)pyridin-4-ol has a neutral hydroxyl-terminated side chain, favoring different solubility and interaction profiles.

- Methyl vs. Aminopropyl: 4-Chloro-3-methylpyridin-2-OL features a non-polar methyl group, increasing lipophilicity but reducing hydrogen-bonding capacity compared to the aminopropyl side chain.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.